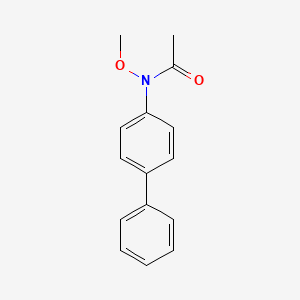methanone CAS No. 85243-04-5](/img/structure/B14424648.png)
[4-(4-Methoxyanilino)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyanilino)phenylmethanone is an organic compound with a complex structure that includes methoxy, anilino, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)phenylmethanone typically involves the reaction of 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-(4-Methoxyanilino)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyanilino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-Methoxyanilino)phenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of 4-(4-Methoxyanilino)phenylmethanone are explored for their potential anti-inflammatory and anticancer properties. Research is ongoing to understand its mechanism of action and therapeutic potential .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyanilino)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenoxy)phenylmethanone: Similar structure but with a nitro group instead of a methoxy group.
(4-Methoxyphenyl)[4-(4-morpholinyl)phenyl]methanone: Contains a morpholine ring.
Methanone, (4-methylphenyl)phenyl-: Similar structure with a methyl group.
Methanone, (4-aminophenyl)phenyl-: Contains an amino group.
Uniqueness
The presence of the methoxy and anilino groups in 4-(4-Methoxyanilino)phenylmethanone imparts unique electronic and steric properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
85243-04-5 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
[4-(4-methoxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-17-9-7-16(8-10-17)20(22)15-5-3-2-4-6-15/h2-14,21H,1H3 |
Clé InChI |
CCWQCAFEQVGRKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)

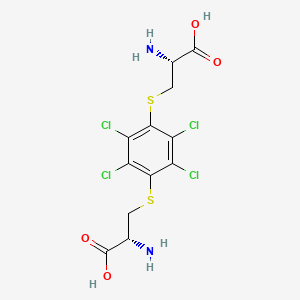

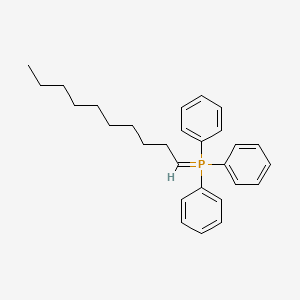


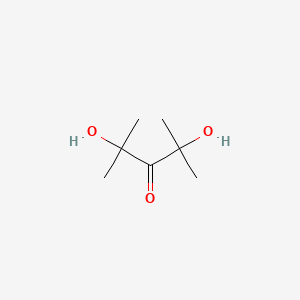
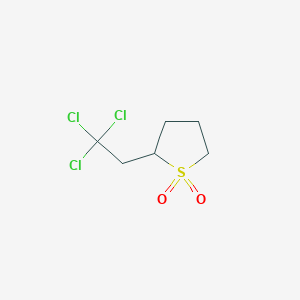
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
